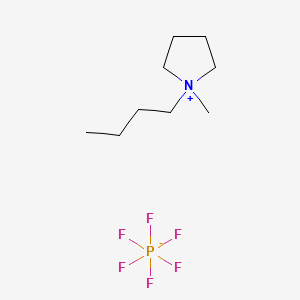
1-Butyl-1-methylpyrrolidinium hexafluorophosphate
Descripción general
Descripción
1-Butyl-1-methylpyrrolidinium hexafluorophosphate is an ionic compound with the empirical formula C9H20F6NP . It is a white to almost white powder or crystal . It is used in various applications including the preparation of modified carbon composite electrodes .
Molecular Structure Analysis
The molecular weight of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate is 287.23 . The SMILES string representation is FP-(F)(F)(F)F.CCCC[N+]1©CCCC1 .Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium hexafluorophosphate is a solid at 20°C . It has a melting point range of 84.0 to 88.0°C . It is soluble in methanol .Aplicaciones Científicas De Investigación
Summary of the Application
“1-Butyl-1-methylpyrrolidinium hexafluorophosphate” is used in the manufacturing of Lithium-Ion Batteries . These batteries are commonly used in portable electronics due to their high energy density, tiny memory effect, and low self-discharge.
Methods of Application
2. Application in Sensor Development
Summary of the Application
“1-Butyl-1-methylpyrrolidinium hexafluorophosphate” can be used to prepare modified carbon composite electrodes . These electrodes are used as sensors in the estimation of paracetamol, neurotransmitter drugs, and NADH in biological samples .
Methods of Application
3. Application in Supercapacitors
Summary of the Application
“1-Butyl-1-methylpyrrolidinium hexafluorophosphate” can be used as an electrolyte in supercapacitor applications .
Safety And Hazards
1-Butyl-1-methylpyrrolidinium hexafluorophosphate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding skin and eye contact, and ensuring adequate ventilation during use .
Direcciones Futuras
1-Butyl-1-methylpyrrolidinium hexafluorophosphate has potential applications in the field of energy storage, particularly in improving the safety and performance of lithium-ion batteries . It can also be used to prepare modified carbon composite electrodes, which are used as sensors in the estimation of paracetamol, neurotransmitter drugs, and NADH in biological samples .
Propiedades
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F6P/c1-3-4-7-10(2)8-5-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGXEKKFZYYPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047937 | |
| Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |
CAS RN |
330671-29-9 | |
| Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)



![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)

![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
